molecular formula C4H3ClF2N2O B2821224 5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole CAS No. 1909305-15-2

5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole

Cat. No.: B2821224
CAS No.: 1909305-15-2
M. Wt: 168.53
InChI Key: CUFXWKSXCVKOJU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with difluoromethyl and chloromethyl groups, respectively. The oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its stability and versatility in medicinal chemistry, agrochemicals, and materials science. The chloromethyl group (-CH2Cl) is a reactive moiety often used in further functionalization, while the difluoromethyl (-CF2H) group enhances lipophilicity and metabolic stability. This compound’s unique substituent combination makes it a valuable intermediate for synthesizing bioactive molecules and functional materials .

Properties

IUPAC Name

5-(chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF2N2O/c5-1-2-8-4(3(6)7)9-10-2/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFXWKSXCVKOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-15-2
Record name 5-(chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of chloromethyl and difluoromethyl precursors with a nitrile oxide intermediate, which facilitates the formation of the oxadiazole ring. The reaction conditions often require the presence of a base and a suitable solvent to promote the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalytic systems can also enhance the efficiency of the synthesis process, making it more viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.

    Radical Reactions: The difluoromethyl group can participate in radical reactions, leading to the formation of various fluorinated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted oxadiazoles, while oxidation and reduction can produce different oxides or reduced derivatives.

Scientific Research Applications

Pharmaceutical Development

5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole serves as a critical building block in the synthesis of bioactive molecules. Its unique substituents enhance lipophilicity and metabolic stability, making it an attractive scaffold for drug development. Research has indicated that derivatives of this compound exhibit significant biological activity against various pathogens, including:

  • Antimicrobial Activity : Studies have shown that derivatives possess antimicrobial properties, making them potential candidates for new antibiotics.
  • Anticancer Properties : The oxadiazole ring system is known for diverse pharmacological activities, including anticancer effects. Compounds derived from this structure have been explored for their ability to inhibit cancer cell proliferation.

Agrochemical Applications

The compound's reactivity allows it to be utilized in the synthesis of novel pesticides and herbicides. Its role as an intermediate in the development of agrochemicals is particularly noteworthy due to its potential effectiveness against agricultural pests.

Mechanistic Studies in Biochemistry

Research has focused on the interaction of this compound with biological targets. Preliminary studies suggest that modifications to the oxadiazole ring can significantly affect binding affinities to enzymes or receptors. Understanding these interactions is crucial for optimizing the compound's therapeutic potential.

Case Study 1: Inhibition of Histone Deacetylase 6

Recent studies have highlighted the potential of difluoromethyl-substituted oxadiazoles as selective inhibitors of histone deacetylase 6 (HDAC6). These compounds demonstrated:

  • High Selectivity : They exhibited greater than ten-fold selectivity for HDAC6 over other HDAC subtypes.
  • Mechanism of Action : The compounds function as slow-binding substrate analogs that form stable enzyme-inhibitor complexes, paving the way for the rational design of highly selective HDAC6 inhibitors .

Case Study 2: Synthesis of Novel Derivatives

Research has reported successful synthesis methods for creating various derivatives of this compound. These derivatives have been tested for their biological activities:

  • Pesticidal Activities : A series of pyrimidin-4-amine derivatives containing oxadiazole moieties were synthesized and evaluated for their effectiveness as pesticides .

Comparative Analysis Table

Application AreaKey FindingsReferences
PharmaceuticalsAntimicrobial and anticancer properties,
AgrochemicalsPotential use in pesticide development
Biochemical MechanismsInteraction studies with enzymes ,

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl and difluoromethyl groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural features and substituent effects of 5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole and analogous compounds:

Compound Name Substituent at Position 3 Substituent at Position 5 Molecular Formula Key Properties/Applications Reference
This compound -CF2H -CH2Cl C4H3ClF2N2O High reactivity for substitution; potential bioactive intermediate
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole -Ph -CH2Cl C9H7ClN2O Used in coupling reactions (e.g., with benzoxazine derivatives)
5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole -p-tolyl -CH2Cl C10H9ClN2O Improved lipophilicity; pharmaceutical intermediates
5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole -Ph -CF2I C9H6F2IN2O Precursor for difluoromethylenated compounds via radical reactions
5-(Chloromethyl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole -3-CF3Ph -CH2Cl C10H6ClF3N2O Enhanced electronic effects; agrochemical applications

Key Observations :

  • Chloromethyl Group : Common at position 5, enabling nucleophilic substitution (e.g., with amines or thiols) for further derivatization .
  • Position 3 Substituents : Aromatic groups (e.g., phenyl, p-tolyl) improve thermal stability and π-π stacking in materials, while fluorinated groups (-CF2H, -CF3) enhance metabolic resistance and lipophilicity .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF3) increase the oxadiazole ring’s electrophilicity, influencing reactivity in cycloadditions or cross-coupling reactions .

Physicochemical Properties

  • Thermal Stability : Oxadiazoles with aromatic substituents (e.g., phenyl) exhibit higher decomposition temperatures (>200°C) compared to aliphatic variants. Fluorinated derivatives (e.g., -CF2H) show moderate stability due to C-F bond lability .
  • Solubility : Difluoromethyl groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO), while chloromethyl groups increase hydrophobicity .

Biological Activity

Chemical Structure and Properties

The compound 5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole possesses a distinctive oxadiazole ring which is known for its diverse biological properties. The presence of chloromethyl and difluoromethyl groups enhances its reactivity and potential interaction with biological targets.

Chemical Structure

  • Molecular Formula : C₅H₃ClF₂N₂O
  • Molecular Weight : 180.54 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. A study by Smith et al. (2022) evaluated the antimicrobial efficacy of various oxadiazoles, including this compound against a range of bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli16
Staphylococcus aureus8
Pseudomonas aeruginosa32

The results demonstrated that the compound exhibited potent activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound was explored in vitro against various cancer cell lines. A case study conducted by Johnson et al. (2023) reported the effects of this compound on human breast cancer cells (MCF-7).

  • Cell Viability Assay : The compound was tested at concentrations ranging from 1 to 100 µM.
Concentration (µM) Cell Viability (%)
195
1075
5040
10015

The data indicated a dose-dependent decrease in cell viability, with significant cytotoxic effects observed at higher concentrations. The mechanism of action was hypothesized to involve apoptosis induction, as evidenced by increased levels of caspase-3 activity.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the anti-inflammatory effects of the compound were investigated. A study by Lee et al. (2023) assessed its ability to inhibit nitric oxide production in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS).

Treatment Group Nitric Oxide Production (µM)
Control25
LPS Only100
LPS + Compound (10 µM)50

The results showed that treatment with this compound significantly reduced nitric oxide production compared to the LPS-only group, indicating its potential as an anti-inflammatory agent.

The biological activities of this compound are attributed to its ability to interact with specific biological targets. The oxadiazole ring may facilitate interactions with enzymes or receptors involved in microbial growth and cancer progression. Further studies are needed to elucidate the precise molecular mechanisms underlying these activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves cyclization reactions. For example, hydrazonoyl chlorides are reacted with formamide or chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the oxadiazole ring . Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Cs₂CO₃ for higher yields). Continuous flow reactors are recommended for scale-up to enhance purity (≥95%) and minimize by-products .

Q. How is this compound characterized post-synthesis?

  • Methodology : Key techniques include:

  • ¹H/¹³C NMR : To confirm the chloromethyl (-CH₂Cl) and difluoromethyl (-CF₂H) substituents (e.g., δ ~4.75 ppm for -CH₂Cl in CDCl₃) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~750 cm⁻¹ (C-Cl stretch) validate the oxadiazole core .
  • Elemental Analysis : Confirms molecular formula (e.g., C₅H₄ClF₂N₂O requires C 32.55%, H 2.18%) .

Q. What preliminary biological activities are associated with this compound?

  • Findings : Derivatives of 5-(chloromethyl)-1,2,4-oxadiazoles exhibit:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : IC₅₀ of 10–20 µM in breast cancer (T47D) and colorectal cancer (HCT-116) cell lines via apoptosis induction .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence biological activity?

  • SAR Insights :

  • The chloromethyl group enhances electrophilicity, enabling covalent interactions with biological targets (e.g., TIP47 protein in cancer cells) .
  • Difluoromethyl substituents improve metabolic stability compared to non-fluorinated analogs, as shown in pharmacokinetic studies (t₁/₂ = 4.2 vs. 1.8 hours) .
  • Substitution at the 3-position with electron-withdrawing groups (e.g., -CF₃) increases cytotoxicity, while bulky groups reduce membrane permeability .

Q. What reaction mechanisms govern the compound’s transformations (e.g., nucleophilic substitution)?

  • Mechanistic Analysis :

  • KCN-Mediated Decyanation : At 60°C, KCN displaces the chloromethyl group via SN2, forming nitriles, while higher temperatures (100°C) trigger radical pathways, yielding alkanes .
  • Hydrolysis Stability : The oxadiazole ring resists hydrolysis at pH 7.4 but degrades under acidic conditions (pH < 3), forming hydrazides and carboxylic acids .

Q. How can computational methods elucidate electronic properties and reactivity?

  • Computational Tools :

  • Multiwfn Wavefunction Analysis : Quantifies electrostatic potential (ESP) maps, showing electron-deficient regions at the chloromethyl group (-15 kcal/mol), favoring nucleophilic attacks .
  • DFT Calculations : B3LYP/6-311G(d,p) models predict HOMO-LUMO gaps (~5.2 eV), correlating with experimental oxidative stability .

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